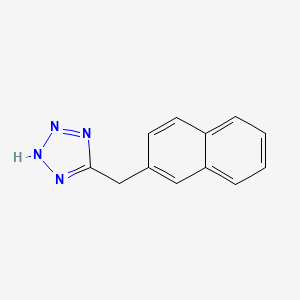

5-(2-Naphtylmethyl)-1h-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Naphtylmethyl)-1h-tetrazole is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

5-(2-Naphtylmethyl)-1H-tetrazole is primarily studied for its medicinal properties. Tetrazole derivatives are known to exhibit a range of biological activities, including:

- Antibacterial and Antifungal Properties : Research has shown that tetrazole derivatives can inhibit the growth of various bacterial and fungal strains. For example, compounds containing the tetrazole moiety have been synthesized and tested against pathogens, demonstrating significant antimicrobial activity .

- Antiviral Activity : Certain tetrazoles have been investigated for their ability to inhibit viral replication. Studies indicate that some derivatives can effectively inhibit the DNA polymerases of viruses such as Herpes Simplex Virus and Influenza Virus A .

- Anticancer Activity : The structural modification of tetrazoles has led to the development of compounds with potent anticancer properties. For instance, molecular docking studies have revealed that some tetrazole derivatives can act as inhibitors of key proteins involved in tumor proliferation .

Case Study: Antibacterial Activity

A study synthesized various 5-substituted 1H-tetrazole derivatives and evaluated their antibacterial efficacy using the disc diffusion method. The results indicated that several compounds exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential as new antibacterial agents .

Bioisosteric Applications

In drug design, this compound serves as a bioisosteric replacement for carboxylic acids. This substitution can enhance the pharmacokinetic properties of drug candidates by improving solubility and permeability. The tetrazole ring mimics the carboxylic acid group while offering distinct advantages in terms of metabolic stability and reduced toxicity .

Coordination Chemistry

Tetrazoles are also utilized as ligands in coordination chemistry. The nitrogen-rich structure of this compound allows it to form stable complexes with various metal ions, which can be beneficial for catalysis and material synthesis. These complexes are explored for applications in catalysis due to their ability to facilitate chemical reactions under mild conditions .

Synthesis Techniques

The synthesis of this compound has been optimized using various catalytic methods, including:

- Nano-Catalysis : Recent advancements have introduced nano-catalysts that enhance the efficiency and selectivity of tetrazole synthesis. For instance, Fe₃O₄@PMO-ICS-ZnO nanoparticles have been employed to facilitate the production of tetrazole derivatives with high yields under environmentally friendly conditions .

- Click Chemistry : This approach has been utilized for synthesizing tetrazoles through simple one-pot reactions, promoting rapid assembly while minimizing waste products .

Data Table: Biological Activities of Tetrazole Derivatives

特性

分子式 |

C12H10N4 |

|---|---|

分子量 |

210.23 g/mol |

IUPAC名 |

5-(naphthalen-2-ylmethyl)-2H-tetrazole |

InChI |

InChI=1S/C12H10N4/c1-2-4-11-7-9(5-6-10(11)3-1)8-12-13-15-16-14-12/h1-7H,8H2,(H,13,14,15,16) |

InChIキー |

PGZUPCQOPJXOHH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)CC3=NNN=N3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。